

Chemical structure and properties of E3 ligase Ligand-Linker Conjugate 46

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Compound of Interest

Compound Name: *E3 ligase Ligand-Linker Conjugate*
46

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An In-depth Technical Guide to a VHL-based PROTAC: The Case of ACBI2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological evaluation of a von Hippel-Lindau (VHL) E3 ligase-recruiting Proteolysis Targeting Chimera (PROTAC), exemplified by the potent and orally bioavailable SMARCA2 degrader, ACBI2. This document is intended to serve as a detailed resource for researchers in the field of targeted protein degradation.

Chemical Structure and Properties

ACBI2 is a heterobifunctional molecule designed to induce the degradation of the SMARCA2 protein, a key component of the SWI/SNF chromatin remodeling complex. It achieves this by simultaneously binding to the VHL E3 ubiquitin ligase and SMARCA2, thereby facilitating the ubiquitination and subsequent proteasomal degradation of the target protein.^{[1][2][3]}

The structure of ACBI2 incorporates a ligand for VHL, a linker, and a ligand for the SMARCA2 protein.^[1] The VHL ligand is a critical component that hijacks the VHL E3 ligase complex.

Molecular Formula: C₅₆H₆₈BrFN₈O₅S^[4]

Molecular Weight: 1064.2 g/mol [4]

Quantitative Data

The following tables summarize the key quantitative data for ACBI2, demonstrating its potency and selectivity.

Table 1: In Vitro Degradation and Biological Activity

Parameter	Cell Line	Value	Reference
SMARCA2 DC ₅₀	RKO	1 nM	[3][5]
NCI-H1568	1-13 nM (4h/18h)	[1]	
SMARCA4 DC ₅₀	RKO	32 nM	[3][5]
Ternary Complex EC ₅₀	(Biochemical Assay)	7 nM	[3]
Cell Viability EC ₅₀	A549, HCC-364, etc.	< 45 nM	[1]

DC₅₀: Half-maximal degradation concentration. EC₅₀: Half-maximal effective concentration.

Table 2: Pharmacokinetic Properties in Mice

Parameter	Administration	Value	Reference
Oral Bioavailability	30 mg/kg p.o.	22%	[1][3]
Clearance	5 mg/kg i.v.	Low to moderate	[1]
Mean Residence Time	5 mg/kg i.v.	3.8 h	[1]
C _{max}	30 mg/kg p.o.	4540 nM	[1]
t _{max}	30 mg/kg p.o.	1.7 h	[1]

p.o.: oral administration; i.v.: intravenous administration.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Synthesis of ACBI2

The synthesis of ACBI2 is a multi-step process involving the preparation of three key fragments: the SMARCA2 ligand, the VHL ligand, and the linker, followed by their coupling.

3.1.1 Synthesis of the VHL Ligand Moiety:

The VHL ligand component can be synthesized in two parts, the "northern part" and the "southern part".^[2]

- "Northern Part" Synthesis: This typically starts from 3-hydroxy-N-Boc proline, which undergoes esterification, deprotection, and amide couplings to introduce the desired functionalities.^[2]
- "Southern Part" Synthesis: This can begin with a C-H arylation of a bromo benzaldehyde with a thiazole derivative.^[2] A chiral auxiliary like R-tert-butanefulfonamide is used to direct the stereoselective addition of a Grignard reagent to form the desired enantiomer.^[2]

3.1.2 Linker Synthesis and Fragment Coupling:

The linker is synthesized separately and then coupled to the SMARCA2 and VHL ligand moieties. The final steps involve the unification of these fragments to yield the complete ACBI2 molecule.^[2]

Western Blotting for SMARCA2/4 Degradation

This protocol is used to quantify the degradation of SMARCA2 and SMARCA4 proteins in cells treated with ACBI2.

- Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of ACBI2 or DMSO (vehicle control) for the desired time period (e.g., 4, 18, or 24 hours).
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

- **SDS-PAGE and Protein Transfer:** Normalize the protein amounts, mix with Laemmli buffer, and separate the proteins on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
- **Immunoblotting:** Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., β -actin or GAPDH) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- **Detection:** Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.

Cell Viability Assay

This assay measures the effect of ACBI2 on the proliferation and viability of cancer cell lines.

- **Cell Seeding:** Seed cells in 96-well plates at a suitable density and allow them to attach overnight.
- **Compound Treatment:** Treat the cells with a serial dilution of ACBI2 or DMSO for an extended period (e.g., 144-192 hours).[\[6\]](#)
- **Viability Measurement:** Use a commercially available cell viability reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells. Add the reagent to each well and measure the luminescence using a plate reader.
- **Data Analysis:** Calculate the half-maximal effective concentration (EC_{50}) by fitting the dose-response data to a four-parameter logistic curve.

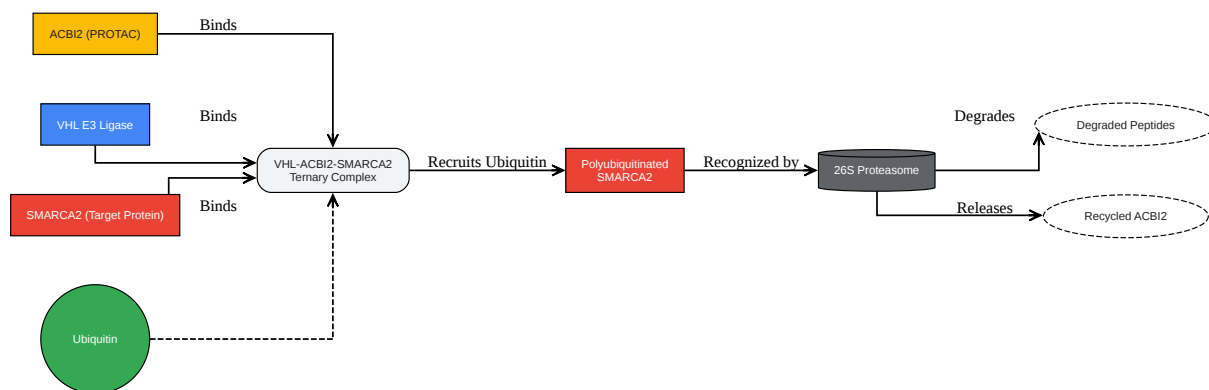
VHL Binding Affinity Assay (Representative Protocol)

While a specific protocol for ACBI2 is not detailed in the provided results, a representative biochemical assay to determine the formation of the ternary complex (VHL-ACBI2-SMARCA2) can be performed as follows. An EC_{50} of < 45 nM has been reported for ACBI2 in such an assay.[\[1\]](#)

- Reagents: Purified recombinant VHL/ElonginB/ElonginC (VBC) complex, purified recombinant SMARCA2 bromodomain, and a fluorescently labeled tracer that binds to VHL.
- Assay Principle: A competitive binding assay, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), can be used. In this setup, the binding of a fluorescently labeled VHL ligand is competed by the PROTAC.
- Procedure:
 - Incubate the VBC complex with the fluorescent tracer and varying concentrations of ACBI2 in an assay buffer.
 - Add the SMARCA2 bromodomain to facilitate ternary complex formation.
 - After incubation, measure the TR-FRET signal. A decrease in the signal indicates the displacement of the tracer by ACBI2.
- Data Analysis: Determine the EC_{50} value, which represents the concentration of ACBI2 required to displace 50% of the fluorescent tracer, reflecting the affinity of the ternary complex formation.

Visualizations

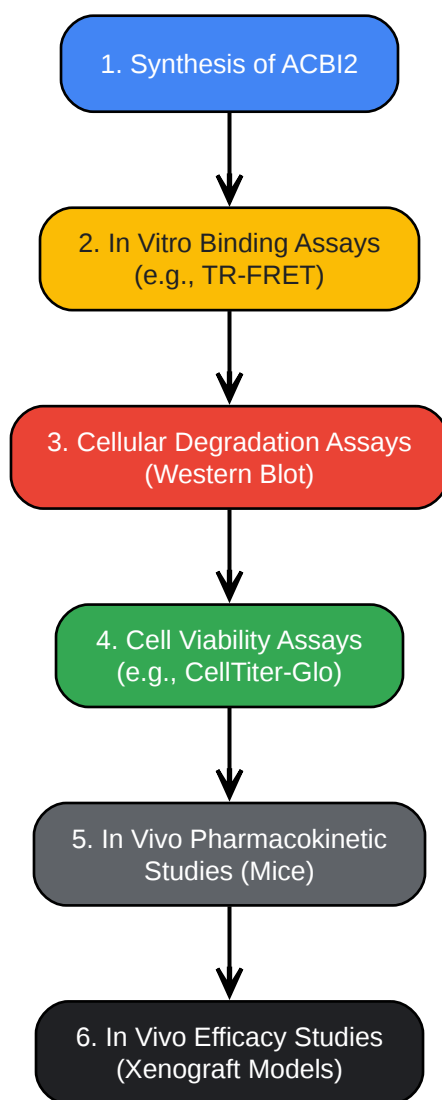
Signaling Pathway: PROTAC-Mediated Protein Degradation



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Caption: Mechanism of ACBI2-mediated degradation of SMARCA2.

Experimental Workflow for PROTAC Evaluation



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